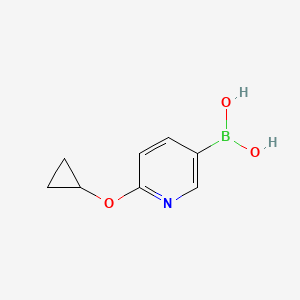

(6-Cyclopropoxypyridin-3-yl)boronic acid

Description

(6-Cyclopropoxypyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative with a cyclopropoxy group (-O-cyclopropyl) at the 6-position and a boronic acid (-B(OH)₂) moiety at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁BNO₃, and it is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The cyclopropoxy group confers unique steric and electronic properties due to the strained cyclopropane ring, which may enhance metabolic stability and binding specificity in drug candidates .

Properties

Molecular Formula |

C8H10BNO3 |

|---|---|

Molecular Weight |

178.98 g/mol |

IUPAC Name |

(6-cyclopropyloxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H10BNO3/c11-9(12)6-1-4-8(10-5-6)13-7-2-3-7/h1,4-5,7,11-12H,2-3H2 |

InChI Key |

XQEIFCXTDWOGTB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivativeThis reaction involves the coupling of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it a preferred method for the synthesis of boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(6-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyclopropoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. In biological systems, boronic acids can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and pKa

The reactivity and acidity (pKa) of boronic acids are critically influenced by substituents. Key comparisons include:

- Cyclopropoxy vs. This balance may optimize boronate formation under physiological pH (7.4) for applications like glucose sensing .

Antifungal and Anticancer Potential

- Fungal HDAC Inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀: 1 µM) demonstrate substituent chain length and flexibility enhance inhibitory activity against histone deacetylases (HDACs) compared to rigid groups like cyclopropoxy .

- Antiproliferative Effects : Aromatic boronic acids (e.g., phenanthren-9-yl boronic acid, IC₅₀: 0.225 µM) show cytotoxicity dependent on hydrophobicity and planarity. The cyclopropoxy group’s compact hydrophobicity may similarly improve membrane permeability but requires empirical validation .

Diagnostic Utility

- Bacterial Resistance Detection: Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in differentiating β-lactamase producers, highlighting substituent position and electronic effects on diagnostic accuracy .

Physicochemical Properties

Biological Activity

(6-Cyclopropoxypyridin-3-yl)boronic acid is a boronic acid derivative characterized by its unique cyclopropoxy substitution on the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. Despite limited specific documentation on its biological effects, the broader class of boronic acids is known for significant biological properties, including roles in cancer therapy and enzyme modulation.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂BNO₃

- Molecular Weight : 207.04 g/mol

- InChI Key : ILGIFDGNOCWNDV-UHFFFAOYSA-N

- Canonical SMILES : B(C1=CN=C(C=C1)OC2CC2)(O)O

The compound's structure includes a pyridine ring substituted with a cyclopropoxy group and a boronic acid functional group, which are critical for its reactivity and biological interactions.

Enzyme Inhibition

Boronic acids, including this compound, are known to act as reversible inhibitors of various enzymes. The mechanism typically involves the formation of a covalent bond with the active site of the enzyme, which can lead to inhibition of enzymatic activity. This property is particularly relevant in the context of proteasome inhibition and β-lactamase inhibition.

- Proteasome Inhibition : Compounds in this class have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells.

- β-Lactamase Inhibition : Research has shown that boronic acids can serve as effective inhibitors of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. For instance, studies have highlighted the effectiveness of certain boronic acid derivatives against KPC-type β-lactamases, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications.

Table 1: Comparative Biological Activities of Boronic Acids

The mechanisms through which this compound exerts its biological effects involve:

- Reversible Binding : The compound likely interacts with target enzymes through reversible binding mechanisms typical of boronic acids.

- Structural Modulation : The cyclopropoxy group may influence the compound's binding affinity and specificity towards different enzymes compared to other boronic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.